molecular formula C18H17N5OS B2596111 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 881443-75-0

4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2596111
CAS No.: 881443-75-0
M. Wt: 351.43
InChI Key: WGIVIUGKDPIELW-QURGRASLSA-N
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Description

4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by its unique structure, which includes a diazenyl group and a carboxamide group, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the diazenyl and carboxamide groups through subsequent reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent extraction, crystallization, and purification steps are also integral parts of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically require specific solvents, such as dichloromethane or ethanol, and controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The diazenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis. The carboxamide group may enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • **4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
  • **4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-SULFONAMIDE
  • **4-METHYL-N-{2-METHYL-4-[(E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}-1,2,3-THIADIAZOLE-5-THIOCARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the diazenyl and carboxamide groups allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5OS/c1-11-6-4-5-7-16(11)22-21-14-8-9-15(12(2)10-14)19-18(24)17-13(3)20-23-25-17/h4-10H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIVIUGKDPIELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=C(N=NS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001040825
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881443-75-0
Record name 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001040825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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